![molecular formula C16H16O2 B6302162 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 2173097-84-0](/img/structure/B6302162.png)
3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid, commonly known as TMC, is a synthetic organic compound with a wide range of applications in the pharmaceutical, agricultural, and industrial sectors. TMC is used as an intermediate in the synthesis of various drugs and agrochemicals, as well as in the production of plastics and other polymers. It is also used as a catalyst in organic reactions.
Scientific Research Applications
TMC has been used in a wide range of scientific research applications, including the synthesis of drugs and agrochemicals, the production of plastics and other polymers, and as a catalyst in organic reactions. It has also been used in the synthesis of quinoline derivatives, which are used in the treatment of various diseases, such as cancer and HIV. Additionally, TMC has been used in the synthesis of polymeric materials, such as polycarbonates and polyurethanes, which are used in the production of a variety of products, including medical devices and packaging materials.
Mechanism of Action
Target of Action
Similar compounds like 3,3’,5,5’-tetramethylbenzidine are used as chromogenic substrates in staining procedures in immunohistochemistry and as visualising reagents in enzyme-linked immunosorbent assays .
Mode of Action
It’s worth noting that related compounds like 3,3’,5,5’-tetramethylbenzidine can act as a hydrogen donor for the reduction of hydrogen peroxide to water by peroxidase enzymes .
Biochemical Pathways
Compounds like 3,3’,5,5’-tetramethylbenzidine are involved in the enzymatic reduction of hydrogen peroxide to water .
Result of Action
Similar compounds like 3,3’,5,5’-tetramethylbenzidine are known to cause a color change when they undergo oxidation, which can be read on a spectrophotometer .
Action Environment
It’s worth noting that compounds like 3,3’,5,5’-tetramethylbenzidine are photosensitive and should be kept out of direct sunlight .
Advantages and Limitations for Lab Experiments
TMC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a relatively stable compound. Additionally, it can be used in a wide range of reactions, including Friedel-Crafts acylation and hydrolysis. However, it is important to note that TMC is a highly reactive compound and should be handled with care. It is also important to note that TMC should not be used in reactions that involve strong acids or bases, as it can be easily hydrolyzed.
Future Directions
The potential future directions for TMC are numerous. TMC has been found to possess a variety of biochemical and physiological effects, and further research into these effects could lead to the development of new drugs and treatments. Additionally, TMC could be used in the development of new polymers, plastics, and other materials. Finally, TMC could be used as a catalyst in new organic reactions, such as the synthesis of quinoline derivatives.
Synthesis Methods
TMC is synthesized through a process of Friedel-Crafts acylation, which involves the reaction of an aromatic compound with an acyl chloride in the presence of an aluminum chloride catalyst. This process results in the formation of an acylated aromatic compound, which is then hydrolyzed to form TMC. The reaction is typically carried out in an inert solvent, such as dichloromethane or toluene, at a temperature of about 0-50°C.
properties
IUPAC Name |
4-(3,5-dimethylphenyl)-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-10-6-11(2)8-14(7-10)13-4-5-15(16(17)18)12(3)9-13/h4-9H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSORKAOOFDZGTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid |
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